4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
CAS No.: 922968-80-7
Cat. No.: VC7248083
Molecular Formula: C19H16FN3O3S3
Molecular Weight: 449.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922968-80-7 |
|---|---|
| Molecular Formula | C19H16FN3O3S3 |
| Molecular Weight | 449.53 |
| IUPAC Name | 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide |
| Standard InChI | InChI=1S/C19H16FN3O3S3/c1-11-21-14-8-9-15-18(17(14)27-11)28-19(22-15)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24) |
| Standard InChI Key | LIPQJYSWXIXAPF-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule comprises three distinct regions:
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7-Methyl- thiazolo[4,5-g] benzothiazol-2-yl core: A bicyclic system formed by thiazole fused to benzothiazole at positions 4 and 5 (g-position), with a methyl substituent at C7.
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Butanamide linker: A four-carbon chain connecting the core to the sulfonyl group.
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4-(4-Fluorophenyl)sulfonyl group: A para-fluorinated benzene ring attached via a sulfonyl (-SO₂-) moiety.
The IUPAC name systematically describes this arrangement: 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1, thiazolo[4,5-g] benzothiazol-2-yl)butanamide. Its SMILES string (CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F) encodes the connectivity and stereochemical features.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆FN₃O₃S₃ |
| Molecular Weight | 449.53 g/mol |
| CAS Number | 922968-80-7 |
| Standard InChIKey | LIPQJYSWXIXAPF-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 7 (3 S, 3 O, 1 N) |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 138 Ų |
The compound's moderate lipophilicity (predicted LogP ~3.2) and high polar surface area suggest limited blood-brain barrier penetration, favoring peripheral targets. The fluorophenyl group enhances metabolic stability, while the sulfonyl moiety improves aqueous solubility compared to non-polar analogs.
Synthesis and Structural Elucidation
Proposed Synthetic Routes
While explicit synthetic details remain undisclosed, the structure suggests a multi-step assembly:
Step 1: Thiazolo[4,5-g]benzothiazole Core Formation
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Condensation of 4-chloro-5-nitrobenzothiazole with thiourea derivatives to introduce the thiazole ring.
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Methylation at C7 using methyl iodide under basic conditions.
Step 2: Sulfonylbutanamide Sidechain Installation
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Nucleophilic aromatic substitution on 4-fluorobenzenesulfonyl chloride with 4-aminobutanolic acid.
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Activation of the carboxylic acid as an acyl chloride (e.g., SOCl₂) for coupling to the core's amine.
Step 3: Final Coupling
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Amide bond formation between the sulfonylbutanoic acid derivative and the thiazolo[4,5-g]benzothiazol-2-amine under HATU/DIPEA conditions.
Key challenges include regioselective functionalization of the fused heterocycle and minimizing sulfonate ester byproducts during coupling. Purification likely employs reverse-phase HPLC due to the compound's moderate polarity.
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
Although specific bioactivity data are unavailable, inferences derive from structural analogs:
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Thiazolo[4,5-g]benzothiazoles: Demonstrated kinase inhibition (e.g., JAK2, EGFR) through π-π stacking with ATP-binding pockets . The methyl group at C7 may modulate steric interactions.
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Fluorophenyl Sulfonyl: Enhances target affinity in COX-2 inhibitors (e.g., Celecoxib analogs) via hydrophobic contacts and dipole interactions .
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Butanamide Linker: Optimal length for bridging aromatic systems while maintaining conformational flexibility.
| Target Class | Rationale | Example Drugs |
|---|---|---|
| Tyrosine Kinases | ATP-competitive inhibition | Imatinib, Erlotinib |
| Microtubule Polymerization | Binding to β-tubulin | Paclitaxel, Vincristine |
| 5-Lipoxygenase | Sulfonyl group coordination | Zileuton |
| Bacterial DNA Gyrase | Heterocyclic intercalation | Ciprofloxacin |
Comparative analysis with N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide (PubChem CID 891743) reveals that the additional sulfonylbutanamide chain in the target compound increases polar interactions but may reduce cell permeability.
Future Research Directions
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Synthetic Optimization
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Develop metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) for core functionalization.
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Explore biocatalytic methods for enantioselective sulfonation.
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Biological Screening
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Prioritize kinase panel assays (e.g., DiscoverX KinomeScan) and antimicrobial susceptibility testing.
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Assess CYP450 inhibition to predict drug-drug interactions.
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Computational Modeling
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Perform molecular docking against EGFR (PDB: 1M17) and tubulin (PDB: 1SA0).
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Predict ADMET properties using QikProp or ADMET Predictor.
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Formulation Development
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Evaluate salt forms (e.g., mesylate, hydrochloride) to enhance solubility.
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Test nanoemulsion delivery systems for improved bioavailability.
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